N-Araquidonoil Dopamina-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

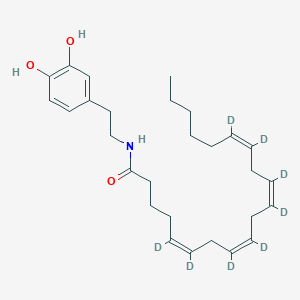

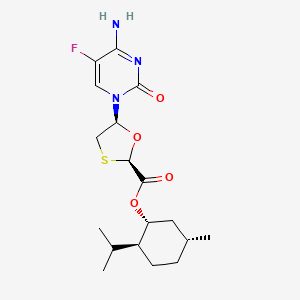

N-Araquidonoil Dopamina-d8: es una forma deuterada de la N-araquidonoil dopamina, un endocannabinoide que actúa como agonista del receptor cannabinoide 1 (CB1) y del canal iónico del receptor potencial transitorio vanilloide 1 (TRPV1) . Este compuesto se utiliza principalmente como un estándar interno en espectrometría de masas para la cuantificación de la N-araquidonoil dopamina .

Aplicaciones Científicas De Investigación

La N-araquidonoil dopamina-d8 tiene una amplia gama de aplicaciones en la investigación científica:

Medicina: Se investiga su potencial efecto terapéutico en el control del dolor y la neuroprotección.

Industria: Se utiliza en el desarrollo de métodos analíticos para la detección y cuantificación de los endocannabinoides.

Mecanismo De Acción

La N-araquidonoil dopamina-d8 ejerce sus efectos principalmente a través de:

Receptor cannabinoide 1 (CB1): Actúa como agonista, modulando diversos procesos fisiológicos como la percepción del dolor y el apetito.

Receptor potencial transitorio vanilloide 1 (TRPV1): También actúa como agonista, involucrado en la sensación de dolor y temperatura.

Safety and Hazards

Direcciones Futuras

There is evidence that NADA plays an important role in nociception and inflammation in the central and peripheral nervous system . It has been suggested that treatment with exogenous NADA during and after injury might be beneficial . These findings provide strong evidence that NADA is an effective agent to manage neuroinflammatory diseases or pain and can be useful in designing novel therapeutic strategies .

Análisis Bioquímico

Biochemical Properties

N-Arachidonoyl Dopamine-d8 plays a crucial role in biochemical reactions by acting as an agonist for cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) ion channels . The interaction with CB1 receptors is significant for its involvement in modulating neurotransmitter release, while its activation of TRPV1 channels is associated with the regulation of pain and inflammation . Additionally, N-Arachidonoyl Dopamine-d8 interacts with enzymes such as fatty acid amide hydrolase (FAAH), which is responsible for its degradation into arachidonic acid and dopamine . This interaction highlights its role in the endocannabinoid system and its potential therapeutic applications.

Cellular Effects

N-Arachidonoyl Dopamine-d8 exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating CB1 receptors, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) levels . This modulation affects neurotransmitter release and synaptic plasticity. In immune cells, N-Arachidonoyl Dopamine-d8 suppresses inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . Furthermore, it has been shown to promote the resolution of inflammation in endothelial cells by modulating the expression of adhesion molecules and reducing leukocyte adhesion .

Molecular Mechanism

The molecular mechanism of N-Arachidonoyl Dopamine-d8 involves its binding to CB1 receptors and TRPV1 ion channels . Upon binding to CB1 receptors, it activates G-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels . This results in the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway . In addition, N-Arachidonoyl Dopamine-d8 activates TRPV1 channels, which are involved in the transduction of noxious heat and pain signals . This activation leads to the influx of calcium ions and the subsequent release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Arachidonoyl Dopamine-d8 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur through enzymatic hydrolysis by FAAH . Long-term studies have shown that N-Arachidonoyl Dopamine-d8 can exert sustained anti-inflammatory and neuroprotective effects in vitro and in vivo . Its efficacy may decrease over time due to metabolic degradation and the development of tolerance in certain cell types .

Dosage Effects in Animal Models

The effects of N-Arachidonoyl Dopamine-d8 vary with different dosages in animal models. At low doses, it has been shown to produce analgesic and anti-inflammatory effects without significant adverse effects . At higher doses, N-Arachidonoyl Dopamine-d8 can induce hypothermia, catalepsy, and hypo-locomotion, which are characteristic of cannabinoid receptor activation . Toxicity studies have indicated that extremely high doses may lead to adverse effects such as hepatotoxicity and immunosuppression . Therefore, careful dosage optimization is essential for its therapeutic application.

Metabolic Pathways

N-Arachidonoyl Dopamine-d8 is involved in several metabolic pathways, primarily through its interaction with enzymes such as FAAH . FAAH hydrolyzes N-Arachidonoyl Dopamine-d8 into arachidonic acid and dopamine, which can then enter various metabolic pathways . Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which play roles in inflammation and immune responses . Dopamine, on the other hand, is a neurotransmitter involved in the regulation of mood, reward, and motor functions .

Transport and Distribution

N-Arachidonoyl Dopamine-d8 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters such as fatty acid-binding proteins (FABPs) and albumin, which facilitate its distribution to various cellular compartments . The compound is known to accumulate in lipid-rich tissues, including the brain, where it exerts its effects on neuronal and glial cells . Its distribution is also influenced by its binding affinity to CB1 receptors and TRPV1 channels, which are predominantly expressed in the central nervous system and peripheral tissues .

Subcellular Localization

The subcellular localization of N-Arachidonoyl Dopamine-d8 is primarily within the plasma membrane and intracellular organelles such as the endoplasmic reticulum and mitochondria . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments . Within the plasma membrane, N-Arachidonoyl Dopamine-d8 interacts with CB1 receptors and TRPV1 channels, modulating their activity and downstream signaling pathways . In intracellular organelles, it may influence mitochondrial function and energy metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

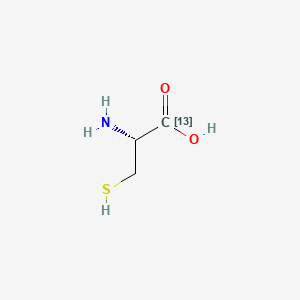

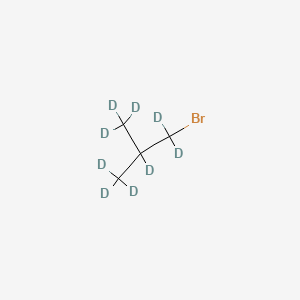

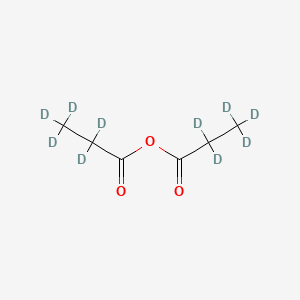

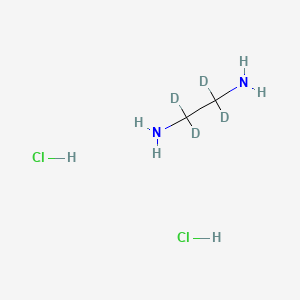

La síntesis de la N-araquidonoil dopamina-d8 implica la incorporación de átomos de deuterio en posiciones específicas de la molécula. La ruta sintética general incluye:

Preparación de ácido araquidónico-d8: Esto implica la deuteración del ácido araquidónico en las posiciones 5, 6, 8, 9, 11, 12, 14 y 15.

Reacción de amidación: El ácido araquidónico deuterado se hace reaccionar entonces con dopamina en condiciones de amidación para formar this compound.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Deuteración a gran escala: Deuteración a gran escala del ácido araquidónico.

Amidación eficiente: Reacciones de amidación optimizadas para garantizar un alto rendimiento y pureza.

Purificación: Técnicas de purificación avanzadas como la cromatografía para lograr una pureza ≥99%.

Análisis De Reacciones Químicas

Tipos de reacciones

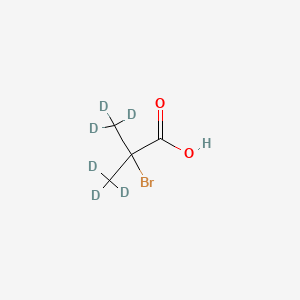

La N-araquidonoil dopamina-d8 puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ocurrir en la porción catecol de la parte de dopamina de la molécula.

Reducción: Las reacciones de reducción pueden dirigirse a los dobles enlaces de la cadena del ácido araquidónico.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático de la porción de dopamina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

Reducción: La hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) es un método típico.

Sustitución: Los reactivos electrófilos como los halógenos (por ejemplo, bromo) pueden utilizarse en condiciones controladas.

Productos principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados saturados de la cadena del ácido araquidónico.

Sustitución: Derivados halogenados de la porción de dopamina.

Comparación Con Compuestos Similares

Compuestos similares

N-araquidonoil dopamina (NADA): La forma no deuterada, también agonista de CB1 y TRPV1.

Anandamina (AEA): Otro endocannabinoide con objetivos receptores similares pero diferentes efectos fisiológicos.

2-Araquidonoilglicerol (2-AG): Otro endocannabinoide principal con funciones superpuestas pero distintas en comparación con NADA.

Singularidad

La N-araquidonoil dopamina-d8 es única debido a su naturaleza deuterada, lo que la hace particularmente útil como estándar interno en química analítica. Esto permite una cuantificación más precisa de la N-araquidonoil dopamina en diversas muestras biológicas .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-FBFLGLDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate](/img/no-structure.png)

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)

![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)

![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)